6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride CAS number
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride CAS number
An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,4-b]pyrazine core is a key structural motif found in a variety of biologically active molecules. This document details the compound's chemical identity, physicochemical properties, synthetic strategies, potential pharmacological applications, and essential safety protocols. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, leveraging this versatile chemical scaffold.
Chemical Identity and Physicochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a bicyclic heteroaromatic compound. The hydrochloride salt is typically supplied as a stable, solid material suitable for laboratory use.
Key Identifiers:
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Compound Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
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CAS Number: 1255099-34-3[1]
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Molecular Formula: C₆H₈ClN₃[1]
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Molecular Weight: 157.60 g/mol [1]
The free base form of this compound is also documented:
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Free Base Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride | PubChem |
| SMILES | C1C2=NC=CN=C2CN1.Cl | [1][3] |
| Appearance | White to Off-White Solid | [4] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C recommended | [1] |
The Pyrrolo[3,4-b]pyrazine Scaffold in Drug Discovery
The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry.[5] Its diazine structure offers a unique combination of hydrogen bond acceptors and dipoles, making it an excellent core for designing ligands that interact with a wide range of biological targets.[5] When fused with a pyrrolidine ring to form the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core, the resulting structure provides a rigid, three-dimensional framework that can be strategically functionalized.
Derivatives of this and related scaffolds have shown promise in diverse therapeutic areas, including:
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Oncology: Certain pyrazine derivatives have been investigated for their anti-proliferative effects on cancer cell lines.[5]
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Neuroscience: Related structures, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones, have been developed as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for treating Alzheimer's disease and other neurological disorders.[6]
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Inflammation: The broader class of pyrazine-containing heterocycles has been explored for the development of inhibitors for enzymes like phosphodiesterases (PDEs), which are involved in inflammatory processes.[7]
The diagram below illustrates the concept of using a core scaffold like 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine as a starting point for creating a library of diverse compounds for biological screening.
Caption: General synthetic and verification workflow.
Experimental Protocol: Product Purification
Objective: To purify the crude 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine product using silica gel column chromatography.
Rationale: Column chromatography is a standard and essential technique in synthetic chemistry for separating the desired compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the stationary phase.
Materials:
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Crude reaction mixture
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Silica gel (230-400 mesh)
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Solvents: Dichloromethane (DCM), Methanol (MeOH)
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Glass column, flasks, and test tubes
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Thin Layer Chromatography (TLC) plates and UV lamp
Methodology:
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Slurry Preparation:
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In a beaker, add silica gel to a small amount of the initial mobile phase (e.g., 100% DCM).
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Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped.
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Column Packing:
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Secure the column vertically. Ensure the stopcock is closed.
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Pour the silica slurry into the column.
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Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing of the silica bed. Do not let the top of the silica bed run dry.
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Sample Loading:
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Dissolve the crude product in a minimal amount of DCM.
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Carefully add the dissolved sample to the top of the silica bed using a pipette.
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Allow the sample to absorb completely into the silica.
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Elution:
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Carefully add the mobile phase to the column.
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Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., starting with 1% MeOH in DCM, then 2%, 3%, etc.). The precise gradient will depend on the polarity of the compound and impurities, as determined by preliminary TLC analysis.
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Collect fractions in separate test tubes.
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Fraction Analysis:
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Spot each collected fraction onto a TLC plate.
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Develop the TLC plate in an appropriate solvent system.
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Visualize the spots under a UV lamp.
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Combine the fractions that contain the pure product.
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Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
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Final Characterization:
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Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and HPLC.
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Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride. [8] GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. [1][2]H315: Causes skin irritation. [1][2]H319: Causes serious eye irritation. [1][2]H335: May cause respiratory irritation. [1][2] |
Recommended Precautions:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE):
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Storage:
Conclusion and Future Directions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride is a valuable building block for chemical synthesis and drug discovery. Its rigid, functionalizable scaffold provides a robust platform for developing novel small molecules with potential therapeutic applications across multiple disease areas. Future research will likely focus on expanding the library of derivatives, exploring new synthetic methodologies, and conducting in-depth pharmacological evaluations to uncover novel biological activities and mechanisms of action. The continued investigation of this and related pyrazine scaffolds holds significant promise for the advancement of modern medicinal chemistry.
References
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PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
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PubChem. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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PubMed. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. Retrieved February 3, 2026, from [Link]
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MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[2][3][9]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved February 3, 2026, from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[2][3][9]riazolo[4,3-a]pyrazine hydrochloride. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2026). Synthesis and Pharmacological Evaluation of 6,7-Dihydro-3 H -Oxazolo[3,4- a ]Pyrazine-5,8-Dione Compounds as Inhibitors of Phosphodiesterases 4 and 5. Retrieved February 3, 2026, from [Link]
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